2-[4,7,8-Trimethyl-6-(2-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide
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Overview
Description
The compound appears to contain an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Chemical Reactions Analysis
Imidazole compounds are known to participate in a variety of chemical reactions due to their amphoteric nature . They can act as both acids and bases, making them versatile in chemical synthesis.Scientific Research Applications
Novel Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes were explored for their antioxidant activities, demonstrating significant potential. The study reveals the impact of hydrogen bonding on self-assembly processes and highlights the substantial antioxidant activity of these compounds, which could be valuable for developing new antioxidant agents (Chkirate et al., 2019).
Antifungal Agents and ADME Prediction
A series of imidazole derivatives were designed and synthesized as potential antifungal agents. The compounds exhibited significant activity against Candida species, with promising ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. This research contributes to the ongoing efforts to combat drug-resistant fungal infections and highlights the therapeutic potential of imidazole derivatives (Altındağ et al., 2017).
Antiviral Activity Against Human Rhinovirus
Research into 2-amino-3-substituted imidazo[1,2-a]pyridines explored their potential as antirhinovirus agents. This study underscored the antiviral capabilities of these compounds, demonstrating their potential for developing new therapeutic strategies against human rhinovirus infections (Hamdouchi et al., 1999).
Antimicrobial Activities
A study on 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones demonstrated their antimicrobial properties. These compounds were synthesized and tested against various Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents (Sharma et al., 2004).
Mechanism of Action
The mechanism of action of a compound typically refers to how it interacts with biological systems. Imidazole derivatives show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Future Directions
properties
IUPAC Name |
2-[4,7,8-trimethyl-6-(2-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c1-10-7-5-6-8-13(10)24-11(2)12(3)25-15-16(21-18(24)25)22(4)19(28)23(17(15)27)9-14(20)26/h5-8H,9H2,1-4H3,(H2,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRPTPGZIAJXSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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